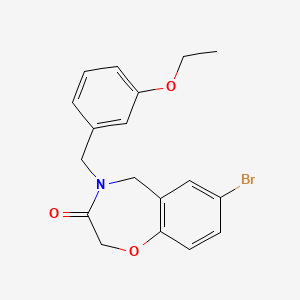

7-溴-4-(3-乙氧基苄基)-4,5-二氢-1,4-苯并恶二嗪-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepine derivative, a class of heterocyclic compounds that have been studied for various biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with bromo, benzyl, and benzoxazepine moieties have been synthesized and analyzed for their potential as pharmacological agents and for their interesting chemical properties.

Synthesis Analysis

The synthesis of related benzoxazepine derivatives typically involves the formation of a seven-membered benzoxazepine ring, which can be achieved through various synthetic routes. For instance, the synthesis of 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins involves the reaction of a bromomethyl benzoxepin with ethylene glycol or chloroethanol, followed by the introduction of an amine function . Although the exact synthesis of 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives is characterized by the presence of a seven-membered ring containing both oxygen and nitrogen atoms. X-ray crystallography has been used to determine the molecular and crystal structures of related compounds, such as 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one . This technique could also be employed to elucidate the structure of the compound , providing insights into its conformation and the nature of intermolecular interactions, such as hydrogen bonding.

Chemical Reactions Analysis

Benzoxazepine derivatives can undergo various chemical reactions, including nucleophilic substitution and reduction. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield substituted derivatives, and its methoxy and ethoxy derivatives were reduced to benzenetetraamine compounds . These reactions highlight the reactivity of bromo and alkoxy groups in such compounds, which could be relevant to the chemical behavior of 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazepine derivatives can be studied using various spectroscopic and computational methods. For instance, the synthesis, crystal structure, and vibrational frequencies of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole were investigated using Fourier transform infrared spectroscopy (FT-IR) and quantum mechanical studies . These methods could be applied to determine the properties of 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, such as its molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects.

科学研究应用

合成和衍生物形成

- CCR5拮抗剂的实用合成:开发了一种使用7-溴-1-丙基-2,3-二氢-1H-1-苯并氮杂菲-4-甲酸酯(7-溴-4-(3-乙氧基苄基)-4,5-二氢-1,4-苯并恶二嗪-3(2H)-酮的衍生物)合成口服活性CCR5拮抗剂的实用方法,展示了其在针对CCR5受体的治疗方法开发中的药物化学重要性(Ikemoto et al., 2005).

抗癌活性

- 衍生物的抗癌评价:该化合物作为合成用于抗癌评价的新衍生物的前体。具体而言,对4-氨基-3-(对甲氧基苄基)-4,5-二氢-1,2,4-三唑-5-酮衍生物针对各种癌细胞系进行了筛选,表明了开发新型抗癌剂的潜力(Bekircan et al., 2008).

抗氧化和抗菌活性

- 来自海洋藻类的天然抗氧化剂:从海洋藻类中分离出的与7-溴-4-(3-乙氧基苄基)-4,5-二氢-1,4-苯并恶二嗪-3(2H)-酮结构相关的化合物显示出有效的抗氧化活性,表明海洋衍生的溴酚作为食品保鲜和健康应用的天然抗氧化剂的潜力(Li et al., 2011).

激酶抑制

- 蛋白酪氨酸激酶(PTK)抑制剂:合成了新的衍生物并评估了它们对蛋白酪氨酸激酶的抑制活性,表明该化合物在开发用于治疗应用的PTK抑制剂中的实用性(Li et al., 2017).

自由基环化合成

- 通过自由基环化合成:该化合物已用于专注于通过自由基环化合成苯并氮杂菲的研究中,突出了其在有机合成和药理活性分子开发中的多功能性(Kamimura et al., 2003).

属性

IUPAC Name |

7-bromo-4-[(3-ethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3/c1-2-22-16-5-3-4-13(8-16)10-20-11-14-9-15(19)6-7-17(14)23-12-18(20)21/h3-9H,2,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSEVZPWPLXOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

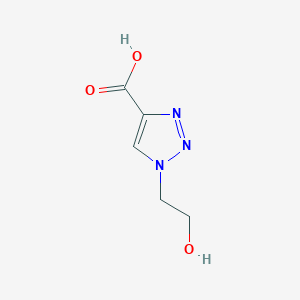

![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2516808.png)

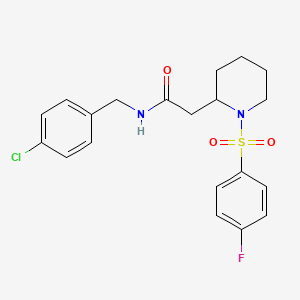

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516817.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2516820.png)

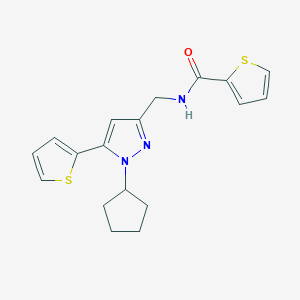

![methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2516821.png)

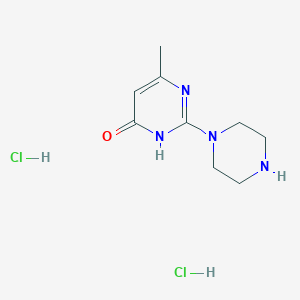

![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)

![4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2516825.png)

![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2516829.png)